molecular formula C14H10F2OS B170727 3,4-Difluoro-4'-(methylthio)benzophenone CAS No. 197439-06-8

3,4-Difluoro-4'-(methylthio)benzophenone

Cat. No. B170727
CAS RN: 197439-06-8
M. Wt: 264.29 g/mol
InChI Key: DIMGNMYXPCWKAC-UHFFFAOYSA-N
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Description

3,4-Difluoro-4’-(methylthio)benzophenone (DFMB) is a synthetic chemical compound with the molecular formula of C14H10F2OS. It has a molecular weight of 264.29 .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-4’-(methylthio)benzophenone consists of a benzophenone core with two fluorine atoms at the 3 and 4 positions and a methylthio group at the 4’ position .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Polyimides

Researchers have developed fluorinated polyimides derived from novel unsymmetrical diamines, including compounds related to 3,4-Difluoro-4'-(methylthio)benzophenone. These polyimides exhibit excellent thermal stability, outstanding mechanical properties, and desirable solubility in common solvents, making them promising materials for advanced technological applications (Yang et al., 2010). Similar studies have corroborated these findings, emphasizing the polymers' inherent viscosities and their potential as high-performance materials due to their superior mechanical and thermal properties (Yang et al., 2010).

Chemical Synthesis Innovations

Innovative synthesis methods have been explored, such as the Friedel–Crafts acylation reaction catalyzed by trifluoromethanesulfonic acid for producing benzophenone derivatives. This method has proven effective, even with deactivated aromatic compounds, offering good to excellent yields and expanding the toolbox for creating complex organic molecules (Hwang et al., 2000).

Advanced Material Applications

The research into α, α-gem-difluorination of α-(alkylthio)acetophenone derivatives, closely related to the chemical structure , has highlighted new possibilities in material science. The addition of zinc chloride, for example, accelerates these reactions, enhancing yields and suggesting applications in developing novel materials with specific fluorinated patterns for improved properties (Takeda et al., 2000).

Environmental and Safety Considerations

While the primary focus is on the applications in materials science, there is also awareness of the environmental presence of related compounds, such as benzophenone derivatives used as UV filters. Their widespread use necessitates studies on their biodegradation and potential effects on ecosystems. Isolation of novel bacteria capable of degrading such compounds points towards bio-remedial applications for mitigating environmental impacts (Jin et al., 2019).

properties

IUPAC Name

(3,4-difluorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGNMYXPCWKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374271
Record name 3,4-Difluoro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197439-06-8
Record name 3,4-Difluoro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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